6-Sulfatoxymelatonin

説明

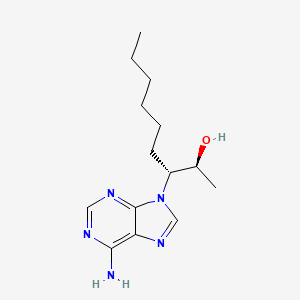

6-Sulfatoxymelatonin belongs to the class of organic compounds known as n-acetyl-2-arylethylamines. N-acetyl-2-arylethylamines are compounds containing an acetamide group that is N-linked to an arylethylamine. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

科学的研究の応用

Assessment of Melatonin Secretion

Research has demonstrated that 6-sulfatoxymelatonin (aMT6s) can be a reliable indicator of melatonin secretion in humans. A study comparing radioimmunoassay for aMT6s with gas chromatographic/mass spectrometric methods found a strong correlation between these methods, indicating the stability and reliability of aMT6s as a biomarker for melatonin levels in both urine and plasma (Bojkowski et al., 1987).

Circadian Rhythm and Sleep Disorders

The secretion of aMT6s exhibits circadian variation, which is a vital aspect in studies on sleep disorders and the regulation of sleep-wake cycles. A study highlighted the significant correlation between urinary aMT6s levels and plasma melatonin profiles, suggesting its role in understanding circadian rhythm disorders (Harthé et al., 1991).

Melatonin Production in Infants

The development of rhythmic this compound excretion in urine was studied in infants, providing insights into the development of the melatonin production system in early life. This research found significant differences in the excretion patterns between full-term and premature infants, suggesting a delay in the development of melatonin rhythmicity in premature infants (Kennaway et al., 1992).

Occupational Health and Shift Work

A study explored the adaptation rate of aMT6s in shift workers, focusing on its effects on sleep quality and cognitive performance. The findings indicated significant shifts in aMT6s rhythm in response to night shift work, emphasizing the compound's role in understanding the health impacts of irregular work schedules (Hansen et al., 2010).

Breast Cancer Research

Research has investigated the relationship between urinary aMT6s levels and breast cancer risk. While some studies indicated no significant association, others observed variations in aMT6s levels among breast cancer patients, suggesting a potential link that requires further investigation (Xu et al., 2017).

作用機序

Target of Action

6-Sulfatoxymelatonin is a primary metabolite of melatonin, a hormone that plays a crucial role in regulating the body’s circadian rhythm . The primary targets of this compound are the same as those of melatonin, which include various physiological processes such as sleep regulation, mood modulation, and immune system function .

Mode of Action

This compound, like melatonin, interacts with its targets to influence various biological processes. For instance, it has been suggested that an increase in urinary this compound could be an indicator of serotonin uptake blockade . This implies that this compound might play a role in modulating serotonin levels, which can have significant effects on mood and sleep patterns .

Biochemical Pathways

The circadian rhythm of melatonin and its metabolite this compound in urine is a defining feature of the suprachiasmatic nucleus (SCN) function, the body’s endogenous oscillatory pacemaker . This rhythm influences various biochemical pathways and their downstream effects. For instance, the circadian hormone melatonin has anticancer properties, and prior studies suggest a positive association between low melatonin and prostate cancer risk .

Pharmacokinetics

The pharmacokinetics of this compound is closely related to that of melatonin. Melatonin displays a short blood half-life and a fast turnover, undergoing high first-pass hepatic metabolism . More than 80% of endogenous melatonin is excreted in the urine as this compound . The bioavailability of oral melatonin, from which this compound is derived, is approximately 15% .

Result of Action

The action of this compound can result in various molecular and cellular effects. For instance, an increase in this compound correlated to a decrease in Beck Depression Inventory score evaluated on day 45 . This suggests that this compound might have a role in mitigating depressive symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, misalignment between the environment and one’s circadian system, such as in the case of jet lag, can have myriad negative effects on physical and mental health, mental and physiological performance, and sleep . In such cases, the circadian system adjusts only 0.5-1.0 h per day to a shifted light-dark and sleep-wake schedule . This suggests that environmental factors like light exposure and sleep patterns can significantly influence the action of this compound.

将来の方向性

With the advent of novel measurement technologies, investigators are poised to overcome the challenges, answer key questions, and translate the promise of ICU sleep promotion into clinical practice . Urinary 6-sulfatoxymelatonin levels decreased with age . Biological variation of this compound excretion into urine was high between subjects and lower within subjects, indicating that repeated measurements of this compound in 24-h urine are needed in future studies .

生化学分析

Biochemical Properties

6-Sulfatoxymelatonin is involved in various biochemical reactions. It is primarily formed in the liver through the sulfation of melatonin by sulfotransferase enzymes. This compound interacts with several biomolecules, including enzymes and proteins involved in melatonin metabolism. For instance, sulfotransferase enzymes catalyze the transfer of a sulfate group to melatonin, resulting in the formation of this compound .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of antioxidant enzymes and the immune system. Additionally, this compound has been linked to the regulation of circadian rhythms, impacting cellular functions such as sleep-wake cycles and metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to melatonin receptors, influencing their activity and downstream signaling pathways. This binding can lead to changes in gene expression and enzyme activity, contributing to its effects on circadian rhythms and cellular metabolism. Additionally, this compound may inhibit or activate certain enzymes, further modulating its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, the excretion of this compound in urine exhibits biological variation, with levels decreasing with age. This variation indicates that repeated measurements are necessary to accurately assess its effects over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as potential toxic or adverse effects at high doses. For instance, animal models have demonstrated that melatonin supplementation, which leads to increased levels of this compound, can influence depressive-like behavior and other physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it is formed through the sulfation of melatonin by sulfotransferase enzymes. This compound can also interact with other enzymes and cofactors involved in melatonin metabolism, affecting metabolic flux and metabolite levels. For example, it has been shown to influence the levels of other melatonin metabolites, such as 6-hydroxymelatonin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. For instance, the ATP-binding cassette G2 (ABCG2) transporter plays a key role in the biodistribution of this compound. This transporter affects the bioavailability, tissue accumulation, and secretion of this compound into various tissues, including the small intestine and kidney .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it has been shown to localize in the cytoplasm and interact with various cellular components, affecting its biological activity .

特性

IUPAC Name |

[3-(2-acetamidoethyl)-5-methoxy-1H-indol-6-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6S/c1-8(16)14-4-3-9-7-15-11-6-13(21-22(17,18)19)12(20-2)5-10(9)11/h5-7,15H,3-4H2,1-2H3,(H,14,16)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEILXDLZRLTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176576 | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-40-4 | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-SULFATOXYMELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS8Z7GXT5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Sulfatoxymelatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041815 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

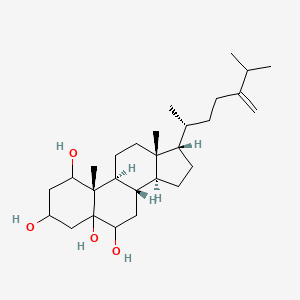

![(8S,9S,10R,11S,13S,14S,17S)-17-(3-fluoroprop-1-ynyl)-11,17-dihydroxy-6,10,13-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B1220389.png)

![2-[Docos-13-enoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1220390.png)

![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)